Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide

Overview

Description

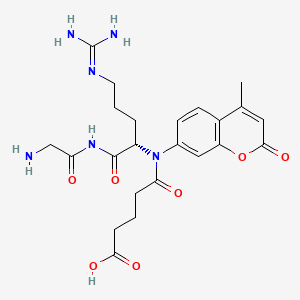

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (hereafter referred to by its full name) is a fluorogenic substrate widely used in enzymatic assays. Its structure comprises a glutaryl moiety (a five-carbon dicarboxylic acid), a glycyl-arginine dipeptide sequence, and a 4-methylcoumaryl-7-amide (AMC) fluorophore. Upon enzymatic cleavage of the peptide bond adjacent to the AMC group, the fluorophore is released, emitting fluorescence at 460 nm when excited at 380 nm . This substrate is primarily utilized to study proteases, particularly those recognizing arginine-rich sequences, such as certain aminopeptidases or coagulation factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:

Coupling of Glutaryl and Glycyl: This step involves the formation of a peptide bond between glutaryl and glycyl using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Addition of Arginine: The glycyl-glutaryl intermediate is then coupled with arginine using similar coupling reagents.

Attachment of 4-methylcoumaryl-7-amide: The final step involves the attachment of the 4-methylcoumaryl-7-amide moiety to the peptide chain, typically using a condensation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the arginine residue, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to alcohols.

Substitution: The aromatic ring of the 4-methylcoumaryl-7-amide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Oxidized derivatives of arginine and the coumaryl moiety.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Halogenated derivatives of the aromatic ring

Scientific Research Applications

Chemical Properties and Structure

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide has a molecular formula of C₁₉H₂₃N₃O₇ and a molar mass of approximately 502.528 g/mol. The compound features a unique structure that includes:

- Glutaryl group : Enhances enzyme interaction.

- Glycyl residue : Provides stability in the peptide bond.

- Arginine amino acid : Acts as a specific recognition site for proteases.

- 4-methylcoumaryl moiety : Responsible for the fluorescent properties upon enzymatic cleavage.

Enzyme Activity Assays

One of the primary applications of this compound is in enzyme activity assays. It serves as a substrate for various proteases, including urokinase, which cleaves the peptide bond after the arginine residue. The cleavage releases the highly fluorescent 4-methylcoumarin moiety, allowing for sensitive detection of protease activity. This property is particularly advantageous because:

- High Sensitivity : The fluorescence intensity increases significantly upon cleavage, enabling low concentrations of proteases to be detected.

- High-throughput Screening : The assay format can be easily adapted for high-throughput applications, facilitating extensive screening processes in research laboratories.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

- Protease Specificity Studies :

- Clinical Diagnostics :

- Environmental Studies :

Mechanism of Action

The mechanism of action of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide involves its cleavage by specific proteolytic enzymes. Upon enzymatic cleavage, the compound releases the 4-methylcoumaryl-7-amide moiety, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include various proteolytic enzymes, and the pathways involved are primarily related to proteolysis and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Backbone and Fluorophore Modifications

The compound shares structural homology with other AMC-based substrates, differing primarily in the peptide sequence and N-terminal modifications. Key comparisons include:

Table 1: Structural and Functional Comparison

Kinetic and Commercial Considerations

For instance:

- The glutaryl group may reduce $ K_m $ for enzymes requiring charged interactions, compared to neutral Boc- or Z-modified substrates .

- Commercial availability : this compound is supplied by multiple vendors (e.g., listed under CAS 3131-84-8), whereas Z-Pyr-Gly-Arg-AMC is a specialized product with strict purity standards (<2% impurities) .

Research Implications and Limitations

- Advantages of this compound : Its acidic N-terminal group enables unique applications in studying pH-dependent proteolytic activity or enzymes in acidic microenvironments (e.g., lysosomal proteases).

- Limitations: Compared to Z-group substrates, its solubility in aqueous buffers may be lower due to the glutaryl moiety’s hydrophilicity. Additionally, specificity for arginine-specific proteases is less pronounced than in Factor Xa-targeted substrates .

Biological Activity

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGA-MCA) is a synthetic peptide substrate primarily recognized for its role in biochemical assays involving proteolytic enzymes, particularly urokinase plasminogen activator (uPA). This compound has garnered attention due to its potential therapeutic applications in thrombolytic therapy and its utility in studying enzyme kinetics.

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- CAS Number : 65147-16-2

GGA-MCA functions as a substrate for various serine proteases, which cleave peptide bonds at specific sites. The release of the fluorescent 4-methylcoumarin moiety upon cleavage allows for sensitive detection and quantification of enzyme activity. This property makes GGA-MCA particularly useful in studying protease activity in both clinical and research settings.

Enzyme Substrate Specificity

GGA-MCA has been shown to be a substrate for urokinase plasminogen activator (uPA), which plays a critical role in fibrinolysis. The enzymatic activity can be quantified using kinetic parameters such as (turnover number) and (Michaelis constant), which are essential for understanding the efficiency of the enzyme-substrate interaction.

| Enzyme | Substrate | (s⁻¹) | (µM) | (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| Urokinase | GGA-MCA | 120 | 6.0 | 20,000,000 |

| Human alpha-thrombin | Boc-Asp-Pro-Arg-NH-Mec | 160 | 11 | 15,000,000 |

| Bovine factor Xa | Z-less than Glu-Gly-Arg-NH-Mec | 19 | 59 | 320,000 |

Case Studies and Research Findings

-

Protease Activity in Clinical Samples :

A study utilized GGA-MCA to assess proteolytic activity in plasma samples from patients with cardiovascular diseases. The results indicated that elevated levels of uPA correlated with increased thrombotic events, highlighting the potential of GGA-MCA as a biomarker for thrombotic disorders. -

Therapeutic Applications :

Research has demonstrated that GGA-MCA can enhance fibrinolytic activity when used in conjunction with other thrombolytics. In animal models, administration of GGA-MCA resulted in improved clearance of occlusive thrombi, suggesting its utility as an adjunct therapy in acute myocardial infarction. -

Enzyme Kinetics Studies :

Various studies have employed GGA-MCA to elucidate the kinetics of different proteases. For instance, a comparative analysis of different MCA substrates revealed that GGA-MCA exhibited superior specificity and sensitivity for uPA compared to traditional substrates, making it a preferred choice for protease assays.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for detecting protease activity using Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide?

- Methodological Answer : This fluorogenic substrate is commonly used in fluorescence-based assays to quantify protease activity. Optimize buffer conditions (e.g., pH, ionic strength) to match the enzyme's natural environment. Use a microplate reader to monitor fluorescence intensity (excitation/emission: 380/460 nm). Include negative controls (e.g., enzyme-free reactions) and calibrate with known enzyme concentrations. Validate results with orthogonal methods like HPLC or mass spectrometry to confirm cleavage specificity .

Q. How should researchers ensure the stability of this compound during storage and experiments?

- Methodological Answer : Aliquot the compound to avoid repeated freeze-thaw cycles, and store at –20°C in desiccated, light-protected vials. Verify stability via periodic HPLC analysis to detect hydrolysis or degradation. For short-term use, prepare working solutions in inert buffers (e.g., Tris-HCl) and avoid prolonged exposure to room temperature .

Q. What are critical considerations for selecting buffer systems in assays involving this substrate?

- Methodological Answer : Buffer selection depends on the protease’s optimal pH and cofactor requirements (e.g., Ca²⁺ for metalloproteases). Avoid high concentrations of reducing agents (e.g., DTT) that might interfere with coumarin fluorescence. Pre-test buffer compatibility using fluorescence baselines to rule out quenching effects .

Advanced Research Questions

Q. How can contradictory kinetic data from studies using this substrate be resolved?

- Methodological Answer : Contradictions may arise from methodological divergence (e.g., assay temperature, enzyme purity). Conduct a meta-analysis of published protocols to identify critical variables. Replicate experiments under standardized conditions, and apply structural equation modeling (SEM) to analyze mediating factors like enzyme inactivation or substrate batch variability .

Q. What computational strategies integrate experimental data from this compound assays into receptor-response models?

- Methodological Answer : Hybrid modeling combines wet-lab data (e.g., cleavage rates) with computational predictions of receptor-ligand interactions. Use machine learning (ML) to cluster chemical features from substrate-enzyme binding data. Validate predictions by heterologously expressing receptors and testing agonistic/antagonistic profiles against the substrate .

Q. How should longitudinal studies be designed to assess protease activity dynamics using this substrate?

- Methodological Answer : Implement a multi-wave panel design with repeated measurements (e.g., baseline, 1-week, and 1-year intervals). Control for substrate stability by including time-matched negative controls. Use SEM to analyze mediation effects of variables like enzyme cofactor availability or cellular stress over time .

Q. What approaches address methodological divergence in cross-disciplinary studies (e.g., biochemistry vs. computational biology)?

- Methodological Answer : Establish consensus metrics for success, such as correlation thresholds between computational predictions and experimental results. Conduct iterative data collection and analysis cycles, adjusting parameters like receptor diversity or substrate concentration ranges. Compare results against standardized datasets (e.g., Saito et al.’s receptor-odorant profiles) to identify protocol-specific biases .

Q. How can researchers optimize high-throughput screening (HTS) assays with this substrate while minimizing artifacts?

- Methodological Answer : Use robotic liquid handling systems to ensure precision in substrate dispensing. Include internal controls (e.g., a non-cleavable coumarin derivative) to detect false positives from autofluorescence. Apply Z-factor statistical analysis to validate assay robustness, and confirm hits with secondary assays (e.g., FRET-based substrates) .

Q. Data Analysis & Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound assays?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ or EC₅₀ values. Use bootstrapping to estimate confidence intervals for kinetic parameters. For multiplexed data, apply principal component analysis (PCA) to disentangle correlated variables like pH and temperature effects .

Q. How can qualitative data (e.g., enzyme inhibition patterns) be systematically interpreted?

- Methodological Answer : Use iterative coding to categorize inhibition mechanisms (competitive, non-competitive). Triangulate findings with molecular docking simulations to map substrate-enzyme interactions. Cross-validate results using kinetic isotope effect (KIE) studies or site-directed mutagenesis .

Q. Ethical & Validation Considerations

Q. What validation criteria ensure reproducibility in studies using this substrate?

- Methodological Answer : Adhere to ISO/IEC 17043 standards for inter-laboratory validation. Share raw fluorescence datasets and analysis scripts via open-access platforms. Perform power analysis to determine sample sizes sufficient for detecting effect sizes observed in pilot studies .

Q. How can researchers address ethical limitations when using animal-derived enzymes with this substrate?

Properties

IUPAC Name |

5-[[(2S)-1-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(19(31)5-2-6-20(32)33)16(4-3-9-27-23(25)26)22(35)28-18(30)12-24/h7-8,10-11,16H,2-6,9,12,24H2,1H3,(H,32,33)(H4,25,26,27)(H,28,30,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMRGCAFOLVMCM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215461 | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65147-16-2 | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.